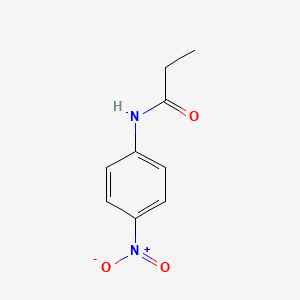

N-(4-Nitrophenyl)propionamide

Vue d'ensemble

Description

N-(4-Nitrophenyl)propionamide (NPP) is a chemical compound that is widely used in scientific research due to its unique properties. NPP is a member of the nitrophenylpropionamide family, which is a group of compounds that are characterized by a nitro group attached to the phenyl group of the propionamide. NPP is a colorless, crystalline solid with a melting point of 95-97°C, and a boiling point of 218-220°C. It is soluble in water and ethanol, and insoluble in ether, chloroform and benzene.

Applications De Recherche Scientifique

Synthesis and Characterization

- N-(4-Nitrophenyl)acrylamide, a compound closely related to N-(4-Nitrophenyl)propionamide, has been synthesized and characterized, revealing its potential for biomedical research. The synthesis involved experimental and theoretical techniques, including Fourier Transform Infrared, Nuclear Magnetic Resonance, Density Functional Theory, and Time-Dependent Density Functional Theory methods (Tanış, Çankaya, & Yalçın, 2019).

Antiproliferative Activity

- The antiproliferative activity of N-(4-Nitrophenyl)acrylamide on HeLa cell lines has been studied, indicating its potential for cancer research. The compound displayed low toxicity on cancer cells both in experimental studies and theoretical calculations, suggesting its utility in biomedical applications (Tanış, Çankaya, & Yalçın, 2019).

Antimicrobial Activity

- Novel derivatives of N-(4-Nitrophenyl)propionamide have demonstrated appreciable antimicrobial activity. Specific compounds displayed significant activity against bacteria and fungi, which could lead to potential applications in antimicrobial research (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).

Antidiabetic Potential

- A series of N-(4-Nitrophenyl)propionamide derivatives have been evaluated for their antidiabetic potential. The compounds showed significant inhibition against α-glucosidase and α-amylase enzymes, suggesting a promising avenue for diabetes treatment research (Thakal, Singh, & Singh, 2020).

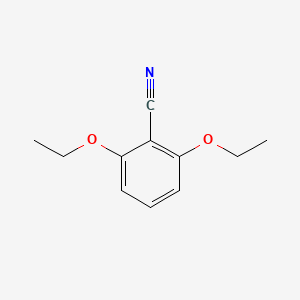

Colorimetric Detection of Cyanide

- N-Nitrophenyl benzamide derivatives, structurally related to N-(4-Nitrophenyl)propionamide, have been developed as chemosensors for cyanide in aqueous environments. This application could be crucial in environmental monitoring and safety (Sun, Wang, & Guo, 2009).

Anticonvulsant Activity

- Some derivatives of N-(4-Nitrophenyl)propionamide have shown potential anticonvulsant activity. This discovery could lead to new treatments for seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Crystal Structure Analysis

- The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound similar to N-(4-Nitrophenyl)propionamide, has been determined. Such structural analyses are essential for understanding the physical and chemical properties of these compounds (Saeed, Hussain, & Flörke, 2008).

Corrosion Inhibition

- N-Phenyl-benzamide derivatives, related to N-(4-Nitrophenyl)propionamide, have shown promising results as corrosion inhibitors. This application is significant in materials science and engineering (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Propriétés

IUPAC Name |

N-(4-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHRFANWCYGWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197546 | |

| Record name | Propanamide, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Nitrophenyl)propionamide | |

CAS RN |

4850-93-5 | |

| Record name | Propanamide, N-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)